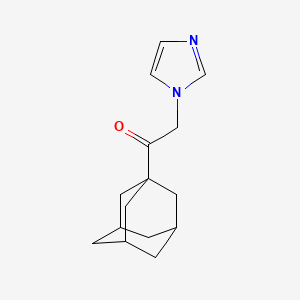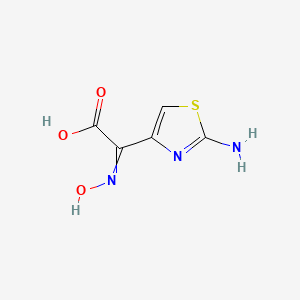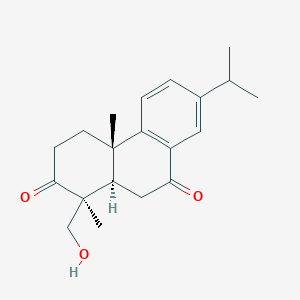
Triptobenzene N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triptobenzene N is a natural product found in Tripterygium wilfordii with data available.
Applications De Recherche Scientifique
Immunosuppressive Properties
Triptobenzene N, identified as a diterpenoid in Tripterygium wilfordii, has shown significant immunosuppressive activities. This is evident from its inhibitory effects on cytokine production, highlighting its potential in immunomodulation and treatment of autoimmune diseases (Duan, Takaishi, Momota, Ohmoto, Taki, Jia, & Li, 1999).
Anti-Cancer Potential
Research on Tripterygium wilfordii, which contains triptobenzene N, reveals anti-cancer properties. The isolated diterpenes from this plant, including triptobenzene N, have shown positive effects against cancer cell lines like HeLa and L929 (Duan Hong-quan, 2007).
Synthesis and Chemical Studies
The synthesis of triptobenzene N has been a subject of interest in chemical research. Studies have focused on the total synthesis of this and related compounds, providing insights into their chemical structures and potential applications in various fields (Xin Li & Carter, 2018).
Pharmacological Functions
Triptobenzene N, as a component of Tripterygium wilfordii extracts, contributes to the plant's multiple pharmacological functions. These include anti-inflammatory, immune modulation, and potential antiproliferative effects, expanding its therapeutic applications (Qiuyan Liu, 2011).
Propriétés
Nom du produit |
Triptobenzene N |
|---|---|
Formule moléculaire |
C20H26O3 |
Poids moléculaire |
314.4 g/mol |
Nom IUPAC |
(1S,4aS,10aR)-1-(hydroxymethyl)-1,4a-dimethyl-7-propan-2-yl-3,4,10,10a-tetrahydrophenanthrene-2,9-dione |
InChI |
InChI=1S/C20H26O3/c1-12(2)13-5-6-15-14(9-13)16(22)10-17-19(15,3)8-7-18(23)20(17,4)11-21/h5-6,9,12,17,21H,7-8,10-11H2,1-4H3/t17-,19-,20-/m1/s1 |
Clé InChI |
AILBGNUDAQUSML-MISYRCLQSA-N |
SMILES isomérique |
CC(C)C1=CC2=C(C=C1)[C@]3(CCC(=O)[C@]([C@@H]3CC2=O)(C)CO)C |
SMILES canonique |
CC(C)C1=CC2=C(C=C1)C3(CCC(=O)C(C3CC2=O)(C)CO)C |
Synonymes |
19-hydroxy-3,7-dioxoabieta-8,11,13-triene triptobenzene N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






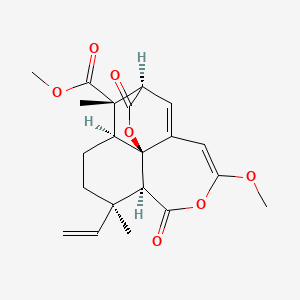
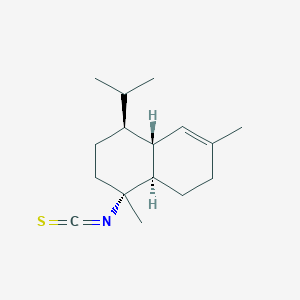

![4-[2-[(2S)-6-hydroxy-2-methylchromen-2-yl]ethyl]-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B1261844.png)

